molecular formula C16H14O5 B105106 Dibenzyl dicarbonate CAS No. 31139-36-3

Dibenzyl dicarbonate

Cat. No.: B105106
CAS No.: 31139-36-3
M. Wt: 286.28 g/mol
InChI Key: FHRRJZZGSJXPRQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: Dibenzyl dicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

One of the primary applications of DBDC is in peptide synthesis, where it serves as a protecting group for amine functionalities. During peptide synthesis, amines can participate in side reactions that hinder the desired peptide formation. DBDC protects these amine groups through carbobenzyloxylation (Cbz protection), allowing for controlled reactivity during synthesis.

Case Study: Peptide Synthesis Using DBDC

A study demonstrated the effectiveness of DBDC in synthesizing β-lactam-containing dipeptides. The research focused on optimizing reaction conditions to prepare these compounds using dibenzyl-protected amino acids. The results indicated that dibenzyl protection significantly improved yield and stereoselectivity during the Mitsunobu reaction, achieving isolated yields of up to 76% for the desired products .

Functional Group Protection

DBDC is also employed for protecting carboxylic acid functionalities. By forming carbonate esters, it prevents unwanted reactions during peptide chain elongation. The sterically bulky benzyl groups hinder nucleophilic attacks on the carbonyl carbon, allowing selective coupling with other amino acids.

Table: Comparison of Protecting Groups

Protecting GroupTypeStabilityRemoval Conditions
DibenzylAmine/CarboxylicStable under basicAcidic conditions
TritylAmineLess stableAcidic conditions
PhthalimideAmineStableBasic conditions

N-Dibenzylation Reactions

DBDC has been shown to facilitate selective N,N-dibenzylation of primary aliphatic amines when used as an alkylating agent in the presence of phosphonium salts. This method enhances selectivity towards benzylated amines compared to traditional methods that may produce competitive side products.

Case Study: N-Dibenzylation Efficiency

In a study investigating the N,N-dibenzylation of primary aliphatic amines, various phosphonium salts were tested alongside DBDC under solventless conditions. The results indicated high selectivity and conversion rates, with isolated yields ranging from 74% to 86% for dibenzyl derivatives .

Interaction Studies

Research has explored the interaction of DBDC with various nucleophiles and electrophiles, highlighting its role as an alkylating agent. Studies suggest that using ionic liquids alongside DBDC can enhance reactivity and selectivity in certain reactions.

Applications Beyond Organic Synthesis

Beyond its use in organic synthesis, DBDC has potential applications in medicinal chemistry due to its ability to modify biological molecules selectively. Its structural similarities with other carbonate compounds allow it to be utilized in various synthetic pathways, including polymer production and drug design.

Mechanism of Action

The mechanism of action of dibenzyl dicarbonate involves its ability to act as a benzylating agent. It reacts with nucleophiles to form benzylated derivatives. The reaction typically involves the nucleophilic attack on the carbonyl carbon of the this compound, leading to the formation of a benzylated product and the release of carbon dioxide .

Biological Activity

Dibenzyl dicarbonate (DBDC), a compound with the chemical formula C16_{16}H14_{14}O5_5, is primarily recognized for its application in organic synthesis, particularly as a protecting group for amines and in the synthesis of β-lactam antibiotics. This article explores the biological activity of DBDC, including its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

DBDC is synthesized through the reaction of benzyl alcohol with dimethyl carbonate, often using various catalysts to enhance yield and selectivity. The synthesis method has been optimized to ensure minimal by-products and high purity of DBDC. The compound is characterized by its stability and low toxicity, making it a favorable choice in organic reactions compared to other benzyl derivatives .

DBDC functions primarily as a protecting group in organic synthesis, particularly in the formation of β-lactam antibiotics. It protects amino groups during the synthesis of complex molecules, allowing for selective reactions without interference from amine functionalities. The use of DBDC has shown significant improvements in yield and stereoselectivity in various reactions, such as the Mitsunobu reaction .

Pharmacological Applications

  • Synthesis of β-Lactams : DBDC is crucial in synthesizing β-lactam antibiotics, which are vital for treating bacterial infections. Studies indicate that compounds synthesized using DBDC exhibit enhanced antibacterial activity due to their structural integrity and selective reactivity .
  • Protective Group : As a protective group, DBDC prevents unwanted reactions during synthetic pathways. Its ability to be easily removed post-reaction without degrading the target molecule enhances its utility in pharmaceutical chemistry .
  • Reactivity with Amines : DBDC has been employed in the N,N-dibenzylation of primary aliphatic amines, yielding dibenzyl derivatives with high efficiency. This reaction is significant for synthesizing compounds with potential biological activity .

Study 1: Stereoselective Preparation of β-Lactam Pseudopeptides

In a study focusing on the preparation of β-lactam-containing pseudopeptides, DBDC was utilized as a protective group for serine residues. The results demonstrated that using DBDC led to higher yields (up to 76%) and better stereoselectivity compared to other protective groups like phthalimide .

Study 2: Reactivity with Aliphatic Amines

Another investigation explored the reactivity of DBDC with various primary aliphatic amines under different conditions. The study reported that at elevated temperatures (145-170 °C), DBDC reacted quantitatively with amines to form N,N-dibenzyl derivatives with isolated yields ranging from 74% to 86%, showcasing its effectiveness as an alkylating agent .

Safety and Toxicity

DBDC is noted for its low toxicity profile compared to other benzyl derivatives, making it safer for use in laboratory settings and potential pharmaceutical applications. Its safety data indicate minimal adverse effects when handled according to standard laboratory protocols .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing dibenzyl dicarbonate, and what analytical methods validate its purity?

this compound is typically synthesized via the reaction of benzyl alcohol with phosgene derivatives or chloroformates under controlled conditions. A common method involves dropwise addition of this compound to reaction mixtures in anhydrous solvents like toluene or dichloromethane, followed by overnight stirring and purification via solvent evaporation and column chromatography . Purity is validated using 1^1H NMR (e.g., δ 7.27–7.38 ppm for benzyl protons) and liquid chromatography-mass spectrometry (LC-MS). Physical properties such as density (1.17 g/mL at 25°C) and molecular weight (286.28 g/mol) are critical for quality control .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is flammable (flash point: 37°C) and causes skin/eye irritation. Safety measures include:

  • Using flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Working in a fume hood to avoid inhalation of vapors.
  • Storing in airtight containers away from oxidizers and heat sources . In case of exposure, immediately rinse skin with water for 15 minutes and seek medical attention. Spills should be contained using inert absorbents and disposed of as hazardous waste .

Q. How is this compound utilized as a protecting group in peptide synthesis?

this compound acts as a benzyloxycarbonyl (Z) group donor, protecting amines during solid-phase peptide synthesis. For example, it reacts with primary amines in dichloromethane or THF at 0–25°C, forming stable carbamate bonds. Deprotection is achieved via hydrogenolysis (H2_2/Pd-C) or acidic conditions (e.g., HBr/AcOH) . Its steric bulk minimizes side reactions, making it ideal for synthesizing complex peptides .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in multi-step organic syntheses?

Yield optimization involves:

  • Stoichiometric control : Use 1.2–1.5 equivalents of this compound to ensure complete reaction with amines.
  • Solvent selection : Anhydrous THF or CH2_2Cl2_2 minimizes hydrolysis.
  • Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates carbamate formation .
  • Temperature : Reactions at 0°C reduce byproducts, while room temperature ensures faster kinetics . Post-reaction, extract with 1N KHSO4_4 to remove unreacted starting materials, followed by brine washes to isolate the product .

Q. What mechanisms underlie the instability of this compound under acidic or basic conditions?

this compound decomposes via nucleophilic attack:

  • Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, leading to hydrolysis into CO2_2 and benzyl alcohol.
  • Basic conditions : Hydroxide ions cleave the carbonate ester, forming bicarbonate and benzyl oxide intermediates . Stability studies using HPLC or IR spectroscopy can monitor degradation kinetics, with half-life data guiding storage conditions (e.g., pH-neutral, anhydrous environments) .

Q. How do researchers resolve contradictions in reported reaction efficiencies of this compound across studies?

Discrepancies often arise from variations in:

  • Reagent purity : Impurities in this compound (>95% purity required) reduce yields.
  • Solvent dryness : Trace water hydrolyzes the reagent, necessitating molecular sieves or anhydrous salts.
  • Analytical methods : Cross-validate results using multiple techniques (e.g., NMR, LC-MS, elemental analysis) . Meta-analyses of published protocols, combined with controlled reproducibility studies, help identify critical variables .

Q. Methodological Considerations

Q. What strategies are employed to characterize this compound decomposition products?

Decomposition is analyzed via:

  • Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile byproducts like benzyl alcohol or CO2_2.
  • Fourier-transform infrared spectroscopy (FTIR) : Tracks carbonyl (C=O) bond degradation at ~1750 cm1^{-1}.
  • Thermogravimetric analysis (TGA) : Measures mass loss under controlled heating to assess thermal stability .

Q. How does this compound compare to other carbonate-based protecting groups (e.g., tert-butyl dicarbonate) in terms of reactivity and selectivity?

Property This compound Di-tert-butyl Dicarbonate
Deprotection Method Hydrogenolysis, HBr/AcOHTrifluoroacetic acid (TFA)
Steric Hindrance High (benzyl groups)Moderate (tert-butyl groups)
Solubility Poor in polar solventsGood in THF, CH2_2Cl2_2
Typical Yield 70–85%80–90%
This compound is preferred for acid-sensitive substrates, while tert-butyl derivatives suit base-labile systems .

Properties

IUPAC Name

benzyl phenylmethoxycarbonyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRRJZZGSJXPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394645
Record name Dibenzyl dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31139-36-3
Record name Dibenzyl dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl Pyrocarbonate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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